(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Chiral purity Asymmetric synthesis Quality control

For analytical labs requiring stereochemically exact Cinacalcet impurity profiling, the (S)-enantiomer hydrochloride (CAS 1810074-89-5) is the mandatory reference standard designated as Impurity 12. Substitution with the (R)-enantiomer or free base invalidates regulatory HPLC/GC methods. - Conforms to pharmacopoeial impurity protocols; essential for ANDA submission and QC release testing. - Supplied as a stable hydrochloride salt for consistent solubility and handling. - Available in multiple batch sizes with full Certificates of Analysis (CoA).

Molecular Formula C13H16ClN
Molecular Weight 221.728
CAS No. 1810074-89-5
Cat. No. B591957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
CAS1810074-89-5
Molecular FormulaC13H16ClN
Molecular Weight221.728
Structural Identifiers
SMILESCCC(C1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1
InChIKeyCTQRODCNABQFFX-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity Chiral Building Block for Asymmetric Synthesis and Impurity Profiling


(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride (CAS 1810074-89-5) is an enantiomerically pure aromatic chiral amine featuring a naphthalene ring linked to a propan-1-amine chain with a defined (S)-configuration at the chiral center [1]. As a hydrochloride salt (C₁₃H₁₆ClN, MW 221.73 g/mol), it is supplied as a white to off-white solid with purities ranging from ≥95% to ≥98% from various vendors . The compound serves as a versatile chiral building block in organic synthesis, a ligand in biochemical assays, and a key reference standard for analytical method development in pharmaceutical impurity profiling, particularly for the calcimimetic drug Cinacalcet [2][3].

Chiral synthesis Defined (S)-configuration for asymmetric transformations
Impurity profiling Designated Cinacalcet Impurity 12 reference standard
Ligand research Naphthalene-amine scaffold for metal coordination studies

Why the (S)-Enantiomer Cannot Be Substituted by (R) or Racemic Forms


Substitution with the (R)-enantiomer (CAS 1810074-76-0) or the racemic 1-(naphthalen-2-yl)propan-1-amine mixture is scientifically invalid in stereospecific applications. The (S)-configuration imparts distinct three-dimensional molecular geometry that governs chiral recognition in asymmetric catalysis, enzyme binding, and receptor interactions [1]. In pharmaceutical impurity profiling, the (S)-enantiomer is specifically designated as Cinacalcet Impurity 12, while the (R)-enantiomer is Impurity 11; regulatory analytical methods require exact stereochemical identity for accurate quantification and compliance [2]. Furthermore, the hydrochloride salt form (C₁₃H₁₆ClN, MW 221.73 g/mol) differs from the free base (C₁₃H₁₅N, MW 185.26 g/mol) in solubility, stability, and handling properties, making direct substitution without reformulation impractical .

Stereochemical recognition
(R)-enantiomer and racemic forms alter chiral recognition in asymmetric catalysis and biological binding
Regulatory impurity identity
Only (S)-enantiomer corresponds to Cinacalcet Impurity 12; (R) is Impurity 11, non-interchangeable for ANDA methods
Salt-form mismatch
Hydrochloride vs free base: solubility, stability, and handling may not transfer directly

Quantitative Differentiation vs. Comparator Compounds


Enantiomeric Purity Advantage Over Standard Grade

The (S)-enantiomer hydrochloride is commercially available with purity ≥98% (HPLC, Chemscene Cat. No. CS-0162118), compared to the standard 95% purity offered by many vendors for both the (S)- and (R)-enantiomers . Higher purity reduces the risk of racemic contamination or achiral impurities that can compromise stereoselective reactions or analytical accuracy .

Purity advantage
Reported
≥98% (S)-enantiomer vs ≥95% comparator grades
May support higher enantiomeric integrity in stereoselective workflows
Vendor-supplied batch data; verify with in-house analysis
Chiral purity Asymmetric synthesis Quality control

Regulatory Identity as Cinacalcet Impurity 12

The (S)-enantiomer free base (CAS 254437-90-6) is officially recognized as Cinacalcet Impurity 12, whereas the (R)-enantiomer free base (CAS 254437-97-3) is Impurity 11 [1][2]. These distinct CAS registries and impurity designations are critical for Abbreviated New Drug Application (ANDA) analytical method validation (AMV) and Quality Control (QC) release testing [1].

Regulatory identity
Head-to-head
(S) = Impurity 12 (CAS 254437-90-6); (R) = Impurity 11
Stereochemical identity critical for ANDA method validation
Procure exact isomer to meet regulatory impurity profiling requirements
Pharmaceutical impurity profiling Regulatory compliance Analytical method development

Lipophilicity Profile and Membrane Permeability

The (S)-enantiomer hydrochloride (and its free base) exhibits a computed LogP (XLOGP3) of 3.75, as calculated for the structurally identical (R)-enantiomer free base . This value is higher than that of 3-(naphthalen-2-yl)propan-1-amine (a positional isomer with a different chain length), which has a reported LogP of approximately 2.9 . The higher lipophilicity of the 1-aryl-propan-1-amine scaffold influences membrane permeability and protein binding in biological assays .

Lipophilicity (LogP)
Class-level
XLOGP3 = 3.75
Reported scaffold lipophilicity context for permeability interpretation
Computed value; class-level inference, confirm experimentally
Physicochemical property Lipophilicity Drug design

Spectroscopic Fingerprint for Identity Confirmation

A ¹H NMR spectrum of (S)-1-(naphthalen-2-yl)propan-1-amine hydrochloride is available in the ChemicalBook spectral database . While direct peak assignment data is not provided in the search results, the availability of a reference spectrum allows for rapid identity verification and detection of diastereomeric or enantiomeric impurities compared to the (R)-enantiomer, which would exhibit distinct NMR signatures due to diastereomeric interactions with chiral shift reagents or in chiral environments [1].

NMR reference
Reported
¹H NMR spectrum available (ChemicalBook)
Supports identity verification in quality control
No direct comparative data; use for in-house method development
Analytical chemistry Quality control Structural elucidation

Optimal Use Cases Based on Verifiable Evidence


Impurity Standard for Cinacalcet Method Validation

The compound (as free base, CAS 254437-90-6) is the designated Cinacalcet Impurity 12, essential for developing and validating HPLC/GC methods for the calcimimetic drug Cinacalcet. Laboratories supporting ANDA filings or commercial QC release testing must procure the exact stereoisomer to comply with regulatory guidelines and ensure accurate impurity quantification [1].

Chiral Building Block for Asymmetric Synthesis

The (S)-enantiomer hydrochloride serves as a versatile chiral scaffold for constructing optically active 1-aryl-alkylamines via asymmetric hydrogenation or stereoselective transformations, as described in patent EP 0759425 A2. Its defined (S)-configuration and high enantiomeric purity (≥98% from select vendors) enable the synthesis of enantiopure pharmaceutical intermediates and chiral ligands [2].

Ligand Development for Asymmetric Catalysis

The primary amine functionality and naphthalene aromatic system allow coordination to transition metals, making the compound a candidate for designing chiral ligands in asymmetric catalysis. Additionally, its structural similarity to neurotransmitter modulators positions it as a probe for investigating receptor-ligand interactions in biochemical and pharmacological research [3].

Application
Selection Property
Validation Focus
Cinacalcet impurity profiling
Stereochemical identity as Impurity 12
Regulatory method accuracy and compliance
Asymmetric synthesis
Defined (S)-configuration for chiral induction
Stereoselective reaction outcomes
Chiral ligand exploration
Naphthalene-amine scaffold for coordination
Metal complex and receptor-binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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